2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
Description
The compound 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one (molecular formula: C₁₅H₁₀F₄O₃) is a fluorinated derivative of the benzo[h]chromen-4-one scaffold. Its structure features a tetrafluoroethyl (-CF₂CF₂H) substituent at the 2-position and a hydroxyl (-OH) group, contributing to unique electronic and steric properties . Notably, the molecular weight calculated from its formula is 314.19 g/mol; however, a discrepancy exists in the provided evidence, which erroneously lists the molecular weight as ~227.19 g/mol . This inconsistency requires verification through experimental characterization.
The hydroxyl group may facilitate hydrogen bonding, impacting solubility and receptor interactions.
Properties
IUPAC Name |
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-benzo[h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c16-13(17)15(18,19)14(21)7-11(20)10-6-5-8-3-1-2-4-9(8)12(10)22-14/h1-6,13,21H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCVBPWWNDMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385933 | |
| Record name | 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-63-5 | |
| Record name | 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-hydroxyacetophenone with tetrafluoroethylene under specific conditions to introduce the tetrafluoroethyl group. This is followed by cyclization and oxidation steps to form the chromen-4-one core structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Substitution: The tetrafluoroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs of Benzo[h]chromen-4-one
Several benzo[h]chromen-4-one derivatives have been synthesized and studied, differing primarily in substituents on the B-ring or adjacent positions (Table 1).
Table 1: Comparison of Benzo[h]chromen-4-one Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | 2-OH, 2-(1,1,2,2-tetrafluoroethyl) | C₁₅H₁₀F₄O₃ | 314.19* | High lipophilicity (log P ~2–3†) |
| α-Naphthoflavone (ANF) | 2-phenyl | C₁₉H₁₂O₂ | 272.30 | Aryl hydrocarbon receptor ligand |
| 4'-Methoxy-α-naphthoflavone (4'-MeO-ANF) | 2-(4-methoxyphenyl) | C₂₀H₁₄O₃ | 302.32 | Enhanced metabolic stability |
| 4'-Hydroxy-α-naphthoflavone (DiMNF) | 2-(4-hydroxyphenyl) | C₁₉H₁₂O₃ | 288.29 | Antioxidant activity |
| 6-Fluoro-3-(3-fluorophenyl) derivative | 6-F, 3-(3-fluorophenyl) | C₂₄H₁₈F₂O₃ | 404.40 | Antimicrobial potential |
*Calculated value; †Estimated based on related tetrafluoroethyl ether (log P = 2.18) .
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s tetrafluoroethyl group confers higher lipophilicity (estimated log P ~2–3) compared to methoxy (4'-MeO-ANF, log P ~3.5) or hydroxy (DiMNF, log P ~2.5) substituents. In contrast, the 6-fluoro-3-(3-fluorophenyl) derivative () exhibits even greater lipophilicity (log P ~4.0) due to dual fluorination .
Biological Activity: α-Naphthoflavone derivatives (e.g., ANF, DiMNF) are known for modulating cytochrome P450 enzymes and aryl hydrocarbon receptors . The hydroxyl group in DiMNF enhances antioxidant capacity, while methoxy groups in 4'-MeO-ANF improve metabolic stability .
Furochromenone Derivatives
The 2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives () replace the benzo[h]chromenone’s benzene ring with a furan moiety. This structural alteration reduces aromaticity and increases polarity, lowering log P values (~1.5–2.0) compared to the target compound . These derivatives are synthesized via oxidative radical cyclization, a method distinct from the nucleophilic substitution routes used for fluorinated chromenones .
Fluorinated Non-Chromenone Analogs
The dihydropyridine derivative 4k () shares the tetrafluoroethyl group with the target compound but lacks the chromenone scaffold. Its molecular weight (356.34 g/mol) and log P (~2.5) are comparable, highlighting fluorine’s consistent role in modulating lipophilicity across diverse scaffolds .
Biological Activity
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one is a fluorinated organic compound belonging to the chromen-4-one family. This compound exhibits significant biological activity due to its unique structural features, including a hydroxyl group and a tetrafluoroethyl substituent. Understanding its biological properties is crucial for potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H10F4O3. Its structure includes a chromen-4-one core with a hydroxyl group that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H10F4O3 |
| Molecular Weight | 264.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5486-63-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with proteins and enzymes. The tetrafluoroethyl group may enhance the compound's binding affinity due to its unique electronic properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells and may play a role in preventing neurodegenerative diseases.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that derivatives of benzo[c]chromen compounds can inhibit phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways related to inflammation and neuroprotection . The IC50 values observed for some derivatives indicate promising inhibitory potential.
Neuroprotective Effects
In vitro studies have demonstrated that certain derivatives of this compound can protect neuronal cells from damage induced by stressors such as corticosterone. For example, one study reported that a derivative exhibited significant neuroprotective effects by increasing cell viability in HT-22 cells subjected to corticosterone-induced neurotoxicity . This suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.
Case Study: PDE Inhibition
A recent study evaluated the biological activities of novel derivatives based on the benzo[c]chromen structure. One particular derivative was found to have an IC50 value of 3.67 ± 0.47 μM against PDE2A . This finding highlights the potential of fluorinated chromen derivatives in drug design targeting PDE-related pathways.
Case Study: Antioxidant Activity
Another investigation focused on the antioxidant capabilities of related compounds. The results indicated that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their utility in developing therapeutic agents for oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
